molecular formula C11H22ClN3O B2605427 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-02-6

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No. B2605427
CAS RN: 1233955-02-6
M. Wt: 247.77
InChI Key: CLQZDEZCFPVWMS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride, also known as CPPU, is an inhibitor of the enzyme acetylcholinesterase (AChE). It is a widely used research tool in the field of neuroscience and is used to study the effects of AChE inhibition on a variety of physiological processes. CPPU has been used in research to study the effects of AChE inhibition on learning and memory, synaptic plasticity, neurotransmitter release, and neuromuscular transmission.

Scientific Research Applications

Enzyme Inhibition and Drug Interaction

One critical area of application for urea derivatives is in the inhibition of specific enzymes, such as cytochrome P450 isoforms, which play a significant role in drug metabolism and drug-drug interactions. The selectivity and potency of chemical inhibitors, including urea derivatives, are vital for predicting potential drug-drug interactions during pharmacotherapy (Khojasteh et al., 2011).

Urease Inhibition for Medical Applications

Urease inhibitors are explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Although acetohydroxamic acid is currently the only clinically used urease inhibitor, its severe side effects highlight the need for discovering new inhibitors with improved safety profiles (Kosikowska & Berlicki, 2011).

Role in Ruminant Nutrition

In ruminants, urea metabolism by rumen bacterial urease is essential for utilizing non-protein nitrogen sources, like urea in feed, to support microbial protein synthesis and animal growth. This application signifies the importance of understanding urea metabolism for improving feed efficiency in ruminant nutrition (Jin et al., 2018).

Drug Design and Medicinal Chemistry

Urea functional groups play a significant role in drug design due to their unique hydrogen-bonding capabilities, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been explored as modulators of biological targets across multiple therapeutic areas, highlighting the versatility of urea in medicinal chemistry (Jagtap et al., 2017).

properties

IUPAC Name

1-cyclopentyl-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c15-11(13-9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H2,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQZDEZCFPVWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride

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